2-(Hexyloxy)ethanol

Solvent Engineering Coatings Technology Ink Formulation

Select 2-(Hexyloxy)ethanol (EGHE) for its differentiated amphipathic structure that prevents formulation failure. With water solubility limited to 9.46 g/L and a boiling point of 208 °C, it provides unmatched coalescence in latex coatings, inhibits premature setting in silk screen inks, and safely degreases sensitive polymeric substrates without cracking or hazing. Avoid the reformulation costs of drop-in alternatives that lack this precise hydrophobic-hydrophilic balance and toxicological profile.

Molecular Formula C8H18O2
C6H13OCH2CH2OH
C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 112-25-4
Cat. No. B090154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hexyloxy)ethanol
CAS112-25-4
SynonymsEGHE
ethylene glycol monohexyl ethe
Molecular FormulaC8H18O2
C6H13OCH2CH2OH
C8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCCCCOCCO
InChIInChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3
InChIKeyUPGSWASWQBLSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.07 M
SLIGHTLY SOL IN WATER;  VERY SOL IN ALC & ETHER
Solubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-(Hexyloxy)ethanol (CAS 112-25-4) for Industrial Solvent and Coalescent Applications


2-(Hexyloxy)ethanol (CAS 112-25-4), also known as ethylene glycol monohexyl ether (EGHE) or hexyl cellosolve, is a member of the glycol ether family characterized by an ethylene glycol backbone linked to a hexyl alkyl chain via an ether bond [1]. This amphipathic structure confers a balanced solvency profile, making it a high-boiling, low-volatility solvent and coalescing agent [2]. Its physicochemical properties, including a density of 0.888–0.889 g/mL at 20 °C, a boiling point of approximately 208 °C, and limited water solubility of 9.46 g/L, underpin its utility in specialty printing inks, surface coatings, and industrial cleaners .

Why 2-(Hexyloxy)ethanol Cannot Be Casually Substituted with Other Glycol Ethers


Substituting 2-(hexyloxy)ethanol with other glycol ethers—even closely related ones—introduces quantifiable performance and safety trade-offs. The length of the alkyl chain directly dictates the balance between hydrophobic and hydrophilic character, thereby controlling critical parameters like water solubility, volatility, and solvency for specific resin systems [1]. Furthermore, acute toxicological profiles differ markedly; for instance, the peroral LD50 value for 2-(hexyloxy)ethanol diverges significantly from that of its diethylene glycol counterpart, indicating distinct handling hazards [2]. Such differences in physicochemical and biological properties prevent direct drop-in replacement without reformulation and revalidation, underscoring the need for evidence-based selection.

Quantitative Differentiation of 2-(Hexyloxy)ethanol (CAS 112-25-4) Against Key Comparators


Limited Water Solubility of 2-(Hexyloxy)ethanol Enables Phase Separation Control in Aqueous Formulations

2-(Hexyloxy)ethanol exhibits a markedly lower water solubility compared to its shorter-chain analog, 2-butoxyethanol (Butyl Cellosolve). While 2-butoxyethanol is fully miscible with water, 2-(hexyloxy)ethanol has a limited solubility of 9.46 g/L at ambient conditions . This difference in hydrophilic-lipophilic balance (HLB) is critical for applications requiring controlled phase separation, such as in silk screen printing inks where premature setting due to water absorption must be avoided .

Solvent Engineering Coatings Technology Ink Formulation

Elevated Boiling Point and Reduced Volatility of 2-(Hexyloxy)ethanol Minimizes Evaporative Loss in High-Temperature Processes

The boiling point of 2-(hexyloxy)ethanol is approximately 208 °C, which is significantly higher than that of the widely used 2-butoxyethanol (~171 °C) [1]. This elevated boiling point correlates with a slower evaporation rate, quantified as <0.01 relative to butyl acetate . In contrast, 2-butoxyethanol has a notably higher evaporation rate, making it more prone to premature drying and skinning in open systems .

Coating Formulation Printing Inks High-Solids Coatings

Differential Acute Oral Toxicity Profile of 2-(Hexyloxy)ethanol Relative to Diethylene Glycol Monohexyl Ether

A direct comparative toxicology study established that 2-(hexyloxy)ethanol (EGHE) and diethylene glycol monohexyl ether (DGHE) exhibit significantly different acute oral toxicity in rats. The LD50 value for EGHE was 1.67 mL/kg in males and 0.83 mL/kg in females, whereas DGHE was markedly less toxic, with LD50 values of 4.92 mL/kg and 3.73 mL/kg, respectively [1]. This indicates that EGHE is approximately 3- to 4-fold more toxic via the oral route than its diethylene glycol analog.

Toxicology Occupational Safety Risk Assessment

Selective Solvency Profile of 2-(Hexyloxy)ethanol: Ethyl Cellulose Dissolution vs. Acrylate Inertness

2-(Hexyloxy)ethanol exhibits a selective solvency profile that distinguishes it from other glycol ethers. Specifically, it is capable of dissolving ethyl cellulose, a common film-former, but does not dissolve cellulose acetate, poly(vinyl acetate), or poly(methyl methacrylate) . This selective dissolution is a key differentiator when formulating coatings or inks that require a solvent that will soften or flow a specific binder while leaving other components, like certain plastics or laminates, unaffected.

Resin Compatibility Polymer Solubility Coating Formulation

Evidence-Backed Application Scenarios for 2-(Hexyloxy)ethanol (CAS 112-25-4) Procurement


High-Performance Coalescing Agent in Waterborne Latex Paints Requiring Low MFFT and High Gloss

In waterborne latex coatings, 2-(hexyloxy)ethanol functions as a coalescing agent that partitions into the polymer phase due to its limited water solubility (9.46 g/L) . This facilitates polymer particle fusion at lower temperatures, reducing the Minimum Film Formation Temperature (MFFT) and enabling high-gloss film development. Its slow evaporation rate (<0.01 relative to n-butyl acetate) ensures it remains in the film long enough to complete coalescence before escaping, preventing defects like cracking or low gloss . This is a direct consequence of its differentiated volatility and solubility profile compared to faster, more water-soluble alternatives like 2-butoxyethanol .

Specialty Screen Printing Inks Demanding Anti-Drying and Phase Stability

Formulators of silk screen inks select 2-(hexyloxy)ethanol specifically for its ability to prevent premature ink setting on the screen. Its limited water miscibility and slow evaporation profile maintain ink viscosity and open time during long print runs, ensuring consistent transfer and sharp image definition . This performance is directly tied to the quantitative solubility limit of 9.46 g/L and its high boiling point of 208 °C, which minimize both water uptake from ambient humidity and solvent loss to evaporation [1]. This addresses a critical process failure mode not as effectively mitigated by lower-boiling glycol ethers.

Controlled Cleaning and Degreasing Formulations Where Substrate Compatibility is Critical

In industrial cleaners and degreasers, 2-(hexyloxy)ethanol's selective solvency is a key asset. It can effectively dissolve and remove oily contaminants (due to its lipophilic hexyl chain) while demonstrating inertness toward sensitive polymeric substrates like acrylics and poly(vinyl acetate) . This enables its use in cleaning formulations for plastic components or surfaces where a more aggressive, broader-spectrum solvent would cause stress cracking, hazing, or swelling. The differentiation is based on a defined negative solubility test: it does not dissolve cellulose acetate, poly(vinyl acetate), or poly(methyl methacrylate), providing a clear safety window .

Research into Nonaqueous CO2 Capture Solvents Requiring Optimized Density and Viscosity Properties

Recent research into nonaqueous amine-based solvents for CO2 capture has identified 2-(hexyloxy)ethanol (EGHE) as a promising physical co-solvent. Studies on binary mixtures with secondary alkanolamines have generated high-precision density and viscosity data across a wide temperature range (293.15–353.15 K), with average absolute relative deviations (AARDs) for modeled viscosity within 1.60% [2]. This physicochemical characterization is foundational for the design and modeling of mass transfer equipment in next-generation, energy-efficient carbon capture processes. The procurement of high-purity EGHE is essential for replicating and extending this specific line of research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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